4,8-Dimethyl-2-{4-[(4-methylphenyl)sulfonyl]piperazino}quinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
4,8-dimethyl-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-16-7-9-19(10-8-16)28(26,27)25-13-11-24(12-14-25)21-15-18(3)20-6-4-5-17(2)22(20)23-21/h4-10,15H,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHULLOGBRKSGLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4C(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dimethyl-2-{4-[(4-methylphenyl)sulfonyl]piperazino}quinoline typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of Dimethyl Groups: The dimethyl groups at positions 4 and 8 can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where the quinoline derivative reacts with piperazine in the presence of a suitable base.
Sulfonylation: The final step involves the sulfonylation of the piperazine ring using 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the quinoline ring or the sulfonyl group, potentially leading to the formation of amines or thiols.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of quinoline N-oxides or sulfonic acids.
Reduction: Formation of tetrahydroquinoline derivatives or desulfonylated products.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Antimalarial Activity
One of the primary applications of this compound is in the field of antimalarial research. Quinoline derivatives have been extensively studied for their efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Research indicates that compounds similar to 4,8-Dimethyl-2-{4-[(4-methylphenyl)sulfonyl]piperazino}quinoline exhibit potent antiplasmodial activity. For instance, studies have shown that quinoline derivatives can inhibit translation elongation factor 2 in P. falciparum, leading to effective parasite suppression .
Insecticidal Properties
In addition to their antimalarial properties, quinoline derivatives have demonstrated insecticidal effects against vectors of malaria and dengue fever. Recent studies indicate that modifications to the quinoline structure can enhance larvicidal and pupicidal activities against mosquito larvae, showing promise as biocidal agents . The lethal toxicity observed in these studies ranged from 4.408 µM/mL to 7.958 µM/mL for different developmental stages of mosquito vectors.
Case Study 1: Quinoline Derivatives in Malaria Treatment
A study published in Nature Communications highlighted the development of a novel series of quinoline derivatives with significant antiplasmodial activity. The research focused on optimizing pharmacokinetic properties while maintaining low nanomolar potency against both chloroquine-sensitive and resistant strains of P. falciparum. The results indicated that certain derivatives could lead to new treatments for malaria that overcome existing drug resistance .
Case Study 2: Synthesis and Evaluation of New Quinoline-Piperidine Scaffolds
Another notable study explored the synthesis of new quinoline-piperidine scaffolds demonstrating potent antimalarial activity. This research emphasized the role of piperidine moieties in enhancing drug uptake and accumulation within the parasite's digestive vacuole, suggesting that structural modifications can significantly influence efficacy .
Mechanism of Action
The mechanism of action of 4,8-Dimethyl-2-{4-[(4-methylphenyl)sulfonyl]piperazino}quinoline involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The quinoline core can intercalate with DNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 4,8-Dimethyl-2-{4-[(4-methylphenyl)sulfonyl]piperazino}quinoline
- CAS No.: 478081-68-4
- Molecular Formula : C₂₂H₂₅N₃O₂S
- Molecular Weight : 395.52 g/mol
- Storage: Not specified; typically stored at low temperatures for stability .
Structural Features: The compound features a quinoline core substituted with methyl groups at positions 4 and 6. At position 2, a piperazine ring is attached, which is further functionalized with a 4-methylphenylsulfonyl group.
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The target compound belongs to the quinoline sulfonamide class. Key structural analogs include:
Key Observations :
- Sulfonyl vs. Amino Groups: The sulfonyl group in the target compound increases molecular weight and polarity compared to amino-substituted quinolines (e.g., 4k). This may enhance receptor binding or solubility in polar solvents .
- Piperazine vs. Morpholine/Pyrrolidine : Piperazine derivatives (e.g., 5c) often exhibit improved pharmacokinetics due to their nitrogen-rich structure, enabling hydrogen bonding and enhanced bioavailability compared to morpholine analogs .
Physicochemical Properties
- Melting Points: Sulfonamide-containing compounds (e.g., 5a, target compound) typically exhibit higher melting points (~223°C) due to intermolecular hydrogen bonding via sulfonyl groups . Non-sulfonamide quinolines (e.g., 4k) show similar melting points, suggesting that aromatic stacking also contributes significantly .
- Solubility: The sulfonyl group in the target compound likely improves aqueous solubility compared to non-polar methyl/methoxy derivatives (e.g., 4k) but may reduce lipid membrane permeability .
Biological Activity
4,8-Dimethyl-2-{4-[(4-methylphenyl)sulfonyl]piperazino}quinoline is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a quinoline core, which is known for various pharmacological properties, and a piperazine moiety that enhances its interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is 4,8-dimethyl-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]quinoline. Its molecular formula is C22H25N3O2S, with a molecular weight of 397.52 g/mol. The structure includes:
- Quinoline Core : Provides a scaffold for biological activity.
- Dimethyl Groups : Located at the 4 and 8 positions, enhancing lipophilicity.
- Piperazine Ring : Facilitates interaction with receptors and enzymes.
- Sulfonyl Group : Increases binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The sulfonyl group can form strong interactions with amino acid residues in enzymes, potentially leading to inhibition of their activity.
- Receptor Modulation : The piperazine moiety may enhance binding to neurotransmitter receptors, influencing signal transduction pathways.
- DNA Intercalation : The quinoline structure can intercalate into DNA, potentially affecting gene expression and cellular processes.
Biological Activity Overview
Research has indicated several biological activities associated with this compound:
Anticancer Activity
Studies have shown that derivatives of quinoline compounds exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro testing on various cancer cell lines has demonstrated cytotoxic effects, particularly against breast cancer cells (MCF-7 and MDA-MB-231) when used in combination with standard chemotherapy agents like doxorubicin .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy:
- Antifungal Activity : Similar compounds have shown promising antifungal properties against various fungal species, indicating potential applications in treating fungal infections .
Anti-inflammatory Effects
Compounds with similar structures have been reported to exhibit anti-inflammatory activities:
- Mechanistic Insights : Inhibition of pro-inflammatory cytokines and modulation of immune responses have been observed in related studies .
Research Findings and Case Studies
Q & A
Basic: What are the common synthetic routes for 4,8-dimethyl-2-{4-[(4-methylphenyl)sulfonyl]piperazino}quinoline?
Methodological Answer:
The synthesis typically involves coupling a quinoline core with a sulfonylpiperazine moiety. A representative approach includes:
Core Functionalization : React a halogenated quinoline derivative (e.g., 2-chloro-4,8-dimethylquinoline) with a sulfonylpiperazine group under heated conditions (130–150°C) in a polar solvent (e.g., N-methylpiperazine) .
Workup : After reaction completion, the mixture is cooled, diluted with water, and extracted with organic solvents (e.g., ethyl acetate). The organic layer is washed with brine, dried, and concentrated.
Purification : Column chromatography on aluminum oxide or silica gel (eluent: ethyl acetate/hexane gradient) yields the pure product. Yields typically range from 70–90%, depending on substituent compatibility .
Basic: How is the structure of this compound characterized using spectroscopic methods?
Methodological Answer:
Structural confirmation relies on a combination of techniques:
- 1H NMR : Key signals include the quinoline methyl groups (δ ~2.5–2.8 ppm), aromatic protons (δ ~7.1–8.5 ppm for quinoline and tosylphenyl), and piperazine NH (δ ~10.4–10.6 ppm, D2O-exchangeable) .
- IR Spectroscopy : Sulfonyl groups exhibit strong S=O stretching vibrations at ~1332 cm⁻¹ (asymmetric) and ~1160 cm⁻¹ (symmetric) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z = 645 [M⁺]) confirm the molecular weight, while fragmentation patterns validate substituent connectivity .
Advanced: What strategies are employed to optimize the pharmacokinetic properties of sulfonylpiperazino-containing quinoline derivatives?
Methodological Answer:
Key strategies include:
Tertiary Pharmacophore Introduction : Substituted piperazino groups (e.g., N-acetyl or sulfonyl) enhance solubility and metabolic stability. For example, para-substituted phenyl spacers improve potency and reduce melting points, aiding bioavailability .
SAR Studies : Systematic variation of substituents on the quinoline and piperazine moieties identifies optimal steric and electronic profiles. For instance, meta-substituted phenyl groups balance lipophilicity and aqueous solubility .
In Vivo Testing : Compounds like 1-(4-(4-acetylpiperazin-1-yl)butoxy)phenyl-3-adamantylurea demonstrate extended half-lives (T₁/₂ = 14 h) and high AUC values (40,200 nM·min) in murine models, validating design principles .
Advanced: How can crystallographic data (e.g., SHELX) resolve structural ambiguities in quinoline derivatives?
Methodological Answer:
The SHELX suite is critical for:
Structure Solution : SHELXD/SHELXE enable robust phase determination via dual-space recycling, even for twinned or low-resolution crystals .
Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. For example, torsional angles (e.g., C6—C5—C18—F3 = 117.0°) in trifluoromethyl-substituted quinolines are precisely resolved .
Validation : Tools like PLATON check for voids, symmetry errors, and hydrogen-bond geometry, ensuring structural accuracy .
Advanced: How do researchers address discrepancies in biological activity data for structurally similar quinoline compounds?
Methodological Answer:
Discrepancies arise from:
Substituent Effects : Minor changes (e.g., methyl vs. trifluoromethyl groups) drastically alter bioactivity. For example, 6-fluoro-4-(4-propylbenzenesulfonyl)quinoline derivatives show variable anticancer activity due to electron-withdrawing effects .
Experimental Design : Controlled studies compare IC₅₀ values under standardized conditions (e.g., pH, temperature). Meta-analyses of sEH inhibitors reveal that N-acetylpiperazine derivatives consistently outperform adamantyl analogues in solubility and potency .
Data Normalization : Reporting activities as fold-changes relative to a common reference compound (e.g., quipazine) minimizes batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
